Isoterbinafine, (Z)-

説明

Overview of Allylamine (B125299) Antifungal Class and Structural Analogs

The allylamines are a significant class of synthetic antifungal drugs renowned for their efficacy against a wide range of fungi, particularly dermatophytes that cause infections of the skin, hair, and nails. mdpi.comlumenlearning.comnih.gov The core mechanism of action for allylamine antifungals is the specific inhibition of squalene (B77637) epoxidase, a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. mdpi.comnih.gov Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. mdpi.com By blocking squalene epoxidase, allylamines disrupt the production of ergosterol, leading to its depletion and a simultaneous toxic accumulation of squalene within the fungal cell. mdpi.com This dual effect compromises the integrity and function of the fungal cell membrane, ultimately resulting in fungal cell death. mdpi.com

Terbinafine (B446) is a prominent member of the allylamine class. lumenlearning.comresearchgate.net Its structural analogs, including naftifine (B1207962) and butenafine (B35027), share the same fundamental mechanism of inhibiting squalene epoxidase. mdpi.comresearchgate.net Research into analogs of terbinafine has been extensive, aiming to understand the structure-activity relationships and potentially develop new antifungal agents. researchgate.netresearchgate.net These studies often involve modifying different parts of the terbinafine scaffold, such as the naphthalene (B1677914) ring or the side chain, to observe the impact on antifungal potency. researchgate.nettandfonline.com

Significance of (Z)-Stereoisomerism in Drug Discovery and Development Research

Stereoisomerism, the phenomenon where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms, is a critical consideration in drug discovery and development. solubilityofthings.comslideshare.net Geometric isomers, such as the (Z) and (E) isomers of molecules with double bonds, can exhibit significantly different physical, chemical, and biological properties. tsijournals.comrsc.org

The spatial arrangement of atoms in a drug molecule dictates its interaction with biological targets like enzymes and receptors, which are themselves chiral and stereospecific. solubilityofthings.comnih.gov Consequently, different stereoisomers of a drug can have varied pharmacological activities, with one isomer being therapeutically active while the other may be less active, inactive, or even responsible for adverse effects. ijpsjournal.comresearchgate.net The case of thalidomide (B1683933) is a well-known example where one enantiomer was therapeutic while the other was teratogenic. solubilityofthings.com

In the context of antifungal research, the (Z)-isomer of a compound may exhibit different potency compared to its (E)-isomer. For some cephalosporin (B10832234) antibiotics, the (Z)-isomer is significantly more active than the (E)-isomer. tsijournals.com Therefore, the synthesis and study of specific isomers like Isoterbinafine, (Z)- are crucial for a comprehensive understanding of a drug's potential and for ensuring the purity and safety of the final pharmaceutical product. google.comjopcr.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the need to characterize and control stereoisomers during drug development. nih.gov

Research Rationale and Scope for Isoterbinafine, (Z)-

The primary rationale for the research on Isoterbinafine, (Z)- stems from its status as a known impurity and isomer of terbinafine. chemicea.comgoogle.comgoogle.com In the synthesis of terbinafine, which is the therapeutically active (E)-isomer, the formation of the (Z)-isomer can occur. google.com For quality control and regulatory purposes, it is essential to identify, characterize, and quantify such impurities to ensure the safety and efficacy of the final drug product. regulations.gov

The study of Isoterbinafine, (Z)- also contributes to a deeper understanding of the structure-activity relationship of allylamine antifungals. By comparing the antifungal activity of the (Z)-isomer with the (E)-isomer (terbinafine), researchers can elucidate the impact of the double bond geometry on the drug's ability to bind to and inhibit squalene epoxidase. This knowledge is valuable for the rational design of new, more potent, or selective antifungal agents. researchgate.netresearchgate.net

Furthermore, having a pure standard of Isoterbinafine, (Z)- is necessary for the development of analytical methods to detect and quantify it as an impurity in bulk terbinafine hydrochloride. google.comgoogle.com Research has focused on developing methods for the preparation and purification of the (Z)-isomer to serve as a reference standard in these analytical procedures. google.comgoogle.com The scope of research on Isoterbinafine, (Z)- is therefore primarily focused on its synthesis, purification, and role as a key impurity in the quality control of terbinafine, as well as its contribution to the fundamental understanding of allylamine antifungal activity.

Structure

3D Structure

特性

IUPAC Name |

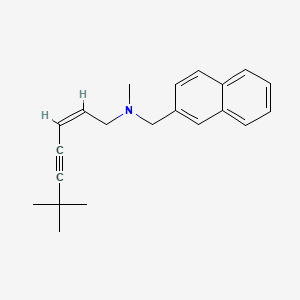

(Z)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18/h5-7,9-13,16H,15,17H2,1-4H3/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMRYPSASRYXIN-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C\CN(C)CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926281-74-5 | |

| Record name | Isoterbinafine, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926281745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOTERBINAFINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXY4E170EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Stereochemical Control of Isoterbinafine, Z

Synthetic Methodologies for Isoterbinafine, (Z)-

The synthesis of Isoterbinafine, (Z)-, also known as cis-Isoterbinafine, is primarily achieved as a byproduct or impurity in the synthesis of its (E)-isomer, Terbinafine (B446). chemicea.comvulcanchem.com The synthesis of allylamine (B125299) derivatives like Terbinafine and its isomers involves several key steps. While specific, detailed synthetic routes for producing Isoterbinafine, (Z)- as the primary product are not extensively documented in publicly available literature, its formation is inherent to the general synthesis of Terbinafine.

A common route to allylamine antifungals involves the coupling of a secondary amine with an appropriate alkyne-containing side chain. For Terbinafine, this typically involves the reaction of N-methyl-1-naphthalenemethanamine with (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne. The geometry of the double bond in the heptenyne starting material is crucial for the stereochemical outcome of the final product.

The synthesis of the (Z)-isomer would necessitate starting with or generating the (Z)-isomer of the electrophilic partner. General methods for the stereoselective synthesis of (Z)-alkenes can be applied, such as the Julia-Kocienski olefination or modifications of the Wittig reaction. organic-chemistry.org Another approach involves the partial reduction of an alkyne using catalysts like Lindlar's catalyst, which favors the formation of cis-alkenes.

Stereoselective Synthesis Approaches to Isoterbinafine, (Z)-

Achieving a high degree of stereoselectivity to favor the (Z)-isomer of Isoterbinafine is a significant synthetic challenge, as the (E)-isomer is the thermodynamically more stable and desired product for antifungal activity. drugbank.comtohoku.ac.jp However, various strategies in organic synthesis can be employed to favor the formation of the less stable (Z)-isomer.

Catalytic Methods:

Z-Selective Metathesis: The use of specific catalysts, particularly those based on molybdenum or ruthenium, can promote the formation of (Z)-alkenes through cross-metathesis reactions. researchfeatures.comnih.govrsc.org These catalysts can be tailored with specific ligands to control the stereochemical outcome. researchfeatures.com

Photocatalysis: Photo-assisted methods, sometimes in conjunction with nickel catalysis, have been shown to selectively produce (Z)-trisubstituted alkenes. researchgate.netsemanticscholar.org These methods can proceed via an E-to-Z isomerization mechanism, driven by photochemical energy transfer. organic-chemistry.org

Non-Catalytic Methods:

Julia-Kocienski Olefination: This reaction between a sulfone and an aldehyde or ketone can be highly stereoselective for the synthesis of (Z)-alkenes, particularly with unsymmetrical ketones. organic-chemistry.org

Asymmetric Synthesis with Chiral Auxiliaries: Chiral auxiliaries can be temporarily incorporated into a molecule to direct the stereochemical course of a reaction. wikipedia.orgwikipedia.org For instance, the use of chiral oxazolidinones can lead to highly diastereoselective alkylation and aldol (B89426) reactions, which could be adapted to build the chiral framework leading to the (Z)-isomer. wikipedia.orgharvard.edu

The table below summarizes some modern stereoselective methods applicable to the synthesis of (Z)-alkenes.

| Method | Description | Key Features | Potential Application to Isoterbinafine, (Z)- |

| Z-Selective Cross-Metathesis | Employs specific molybdenum or ruthenium catalysts to form (Z)-alkenes. researchfeatures.comnih.gov | High Z-selectivity can be achieved with appropriate catalyst and substrate choice. nih.gov | Could be used to construct the (Z)-double bond in the heptenyne side chain. |

| Photocatalytic Isomerization | Uses light and a photocatalyst to convert an (E)-alkene to a (Z)-alkene. organic-chemistry.org | Can be a mild and efficient method for obtaining the less stable isomer. | Could potentially isomerize (E)-Terbinafine or its precursors to the (Z)-form. |

| Julia-Kocienski Olefination | Reaction of a sulfone with a carbonyl compound to form an alkene. organic-chemistry.org | Can provide high (Z)-selectivity for trisubstituted alkenes. organic-chemistry.org | Could be used to synthesize the heptenyne side chain with the desired (Z)-geometry. |

| Asymmetric Hydrogenation | Reduction of an alkyne using a chiral catalyst to produce a chiral alkene. wikipedia.org | Can provide high enantioselectivity. wikipedia.org | Could be used to create the chiral center in conjunction with the (Z)-double bond. |

Isomeric Purity and Control Strategies in Isoterbinafine, (Z)- Synthesis

The control of isomeric purity is a critical aspect of pharmaceutical manufacturing. In the context of Terbinafine synthesis, minimizing the formation of the (Z)-isomer is the primary goal. Conversely, for the specific synthesis of Isoterbinafine, (Z)-, strategies would be aimed at maximizing its formation and separating it from the (E)-isomer.

The ratio of (Z) to (E) isomers is influenced by several factors in the synthesis, including the choice of catalyst, reaction temperature, and solvent. For instance, in metathesis reactions, the catalyst structure plays a crucial role in determining the E/Z selectivity. rsc.org

Analytical techniques are essential for determining the isomeric purity of a sample. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying isomers. nih.gov The development of specific HPLC methods allows for the accurate determination of the relative amounts of the (Z)- and (E)-isomers in a sample of Terbinafine or Isoterbinafine. nih.gov Quantitative Nuclear Magnetic Resonance (QNMR) spectroscopy can also be a powerful tool for determining the content of geometric isomers, such as measuring the Z-isomer content in a mixture. libretexts.org

Strategies to control isomeric purity include:

Stereoselective Synthesis: Employing the synthetic methods described in section 2.2 to favor the formation of the desired isomer.

Crystallization: Since isomers can have different physical properties, fractional crystallization can sometimes be used to separate them.

Chromatography: Preparative HPLC and other chromatographic techniques are effective for separating isomers. veeprho.com

Analysis of Synthetic Intermediates and Byproducts of Isoterbinafine, (Z)-

The synthesis of complex organic molecules like Isoterbinafine, (Z)- invariably produces a range of intermediates and byproducts. mdpi.com The identification and characterization of these compounds are crucial for process optimization and quality control. researchgate.net

Synthetic Intermediates: The synthesis of Isoterbinafine, (Z)- would likely proceed through intermediates similar to those in Terbinafine synthesis, but with the opposite double bond geometry. Key potential intermediates include:

(Z)-1-Chloro-6,6-dimethyl-2-hepten-4-yne: The electrophilic partner with the desired (Z)-configuration.

N-methyl-1-naphthalenemethanamine: The secondary amine that is coupled with the heptenyne side chain.

Byproducts: Byproducts can arise from various side reactions, including:

(E)-Isoterbinafine (Terbinafine): The geometric isomer is the most common byproduct. vulcanchem.com

Over-reduction or incomplete reaction products: Depending on the synthetic route, byproducts from incomplete reactions or further transformations of the desired product can occur.

Impurities from starting materials: The purity of the starting materials will directly impact the purity of the final product.

Analytical Techniques: A suite of analytical methods is employed to identify and quantify intermediates and byproducts:

High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying impurities. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about the separated components. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities.

Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information about the functional groups and conjugation in the molecules. researchgate.net

The characterization of these impurities often involves their isolation, followed by spectroscopic analysis to determine their structure. veeprho.com Synthesizing the predicted impurities can also serve as a confirmation of their identity. researchgate.net

The table below lists some potential impurities and the analytical techniques used for their characterization.

| Compound Type | Example | Analytical Techniques for Identification |

| Geometric Isomer | (E)-Isoterbinafine (Terbinafine) | HPLC, QNMR, LC-MS |

| Starting Material | N-methyl-1-naphthalenemethanamine | HPLC, GC-MS |

| Side-Reaction Product | Products of over-reduction or elimination | LC-MS, NMR |

Structural Elucidation and Isomeric Characterization of Isoterbinafine, Z

Spectroscopic Techniques for (Z)-Isomer Confirmation (e.g., Advanced NMR, LC-MS)

The unambiguous confirmation of the (Z)-configuration of Isoterbinafine relies on spectroscopic methods that can provide detailed structural information, particularly regarding the spatial arrangement of atoms.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the initial identification of isomers. While standard MS cannot typically differentiate between geometric isomers like (Z)- and (E)-Isoterbinafine because they have the same mass, when coupled with liquid chromatography, it allows for their separation prior to detection. The mass spectrometer provides the molecular weight of the eluting compound, confirming its elemental composition. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) can yield highly accurate mass measurements, further solidifying the elemental formula and distinguishing the analyte from other potential impurities with different compositions. americanpharmaceuticalreview.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive method for confirming the geometric configuration of isomers. While standard one-dimensional ¹H NMR can provide initial clues, two-dimensional (2D) NMR experiments are essential for unambiguous assignment. Techniques such as the Nuclear Overhauser Effect Spectroscopy (NOESY) or its rotating-frame equivalent (ROESY) are particularly powerful. nih.gov These experiments detect through-space correlations between protons that are in close proximity.

For Isoterbinafine, a ROESY experiment would be expected to show a correlation between the vinylic proton and the protons of the adjacent methylene (B1212753) group (CH₂) on the allylamine (B125299) side chain, confirming their proximity on the same side of the double bond, which is characteristic of the (Z)-configuration. Conversely, in the (E)-isomer (Terbinafine), this correlation would be absent or significantly weaker. This approach of using 2D NMR to establish spatial proton-proton correlations is a standard method for confirming isomeric configurations in pharmaceuticals. nih.gov The integration of LC with NMR (LC-NMR) can also be employed, where the isomer is isolated chromatographically and then analyzed directly by NMR. nih.govbruker.com

Chromatographic Methods for Isomeric Separation and Purity Assessment of Isoterbinafine

Chromatographic techniques are fundamental for separating Isoterbinafine from Terbinafine (B446) and other related impurities, enabling accurate purity assessment of the active pharmaceutical ingredient (API). sepscience.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed method for this purpose. researchgate.netnih.govnih.gov

The separation is typically achieved on a C18 or a cyano (CN) stationary phase. researchgate.netnih.gov The choice of mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724), methanol), buffer, and pH, is optimized to achieve sufficient resolution between the isomeric peaks. researchgate.netnih.gov UV detection is commonly used, with wavelengths set to a maximum absorbance for the compounds, such as 222 nm, 224 nm, or 226 nm. researchgate.netnih.govnih.gov The development of such stability-indicating HPLC methods is crucial for monitoring the formation of the (Z)-isomer and other degradation products during long-term stability tests of pharmaceutical formulations. researchgate.netnih.gov

Below is a table summarizing various published RP-HPLC methods capable of separating Terbinafine and its isomers, including Isoterbinafine, (Z)-.

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |

| NUCLEOSIL 100-5-CN | Tetrahydrofuran:Acetonitrile:Citrate Buffer pH 4.50 (10:20:70, v/v/v) | 0.8 mL/min | UV at 226 nm | researchgate.netnih.gov |

| ZORBAX Eclips XDB C18 (150 mm × 4.6 mm, 3.5 µm) | Isopropyl alcohol:Methanol:Buffer (pH 3.4 with trifluoroacetic acid) | Not Specified | UV at 222 nm | nih.gov |

| Symmetry Shield RP18 (5 µm, 4.6 mm × 100 mm) | Water:Phosphoric acid:Triethylamine (pH 3.0) with Acetonitrile (65:35, v/v) | 1.1 mL/min | UV at 224 nm | researchgate.net |

| Phenomenex C18 (250mm x 4.6mm, 5μ) | Methanol:25mM Phosphate Buffer (pH 4.0) (80:20, v/v) | Not Specified | UV at 222 nm | researchgate.net |

| Kromasil C18 (250 x 4.6 mm, 5µm) | 0.01M Potassium dihydrogen orthophosphate buffer (pH 4):Acetonitrile (50:50 v/v) | 1.0 mL/min | UV at 250 nm | humanjournals.com |

Advanced Characterization of Isomeric Configuration of Isoterbinafine

Advanced characterization of the isomeric configuration of Isoterbinafine involves a hyphenated approach, integrating separation science with high-resolution spectroscopy to provide unequivocal evidence of its structure. nih.gov This is crucial for creating a comprehensive profile of impurities and ensuring the quality of the final drug product.

The combination of Liquid Chromatography with High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS) is a powerful tool. After chromatographic separation, HRMS provides an accurate mass of the parent ion, confirming the elemental composition. americanpharmaceuticalreview.com Subsequent fragmentation (MS/MS) can reveal structural information, although the fragmentation patterns of (Z) and (E) isomers are often very similar. However, subtle differences in fragment ion abundances can sometimes be used as a diagnostic tool.

The most definitive characterization is achieved by combining data from multiple techniques. A comprehensive approach would involve:

Isolation: The (Z)-isomer is isolated from a mixture using preparative HPLC. theseus.fi

Spectroscopic Analysis: The isolated fraction is then subjected to a suite of spectroscopic analyses, including HRMS and a full complement of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and ROESY/NOESY). nih.gov

This multi-technique, integrated approach ensures the unambiguous identification and structural elucidation of Isoterbinafine, (Z)-, distinguishing it from its therapeutically active (E)-isomer and other potential process-related impurities or degradation products. bruker.com

Stability of Isomeric Forms and Isomerization Kinetics of Isoterbinafine, (Z)-

The stability of isomeric forms and the kinetics of their interconversion are critical parameters in pharmaceutical science. For geometric isomers like Terbinafine, the (E)-isomer is generally the thermodynamically more stable form, while the (Z)-isomer (Isoterbinafine) is the metastable, higher-energy form. chemrxiv.org Consequently, the (Z)-isomer can convert to the more stable (E)-isomer, a process known as Z→E (or cis-trans) isomerization. This conversion can be influenced by factors such as heat, light, and the chemical environment (e.g., solvent, pH). researchgate.netub.edu

The study of isomerization kinetics for Isoterbinafine, (Z)- involves monitoring the rate of its conversion to the (E)-form under specific conditions. This is often performed using temperature-controlled HPLC or NMR spectroscopy. nih.govresearchgate.net By measuring the concentration of each isomer over time at different temperatures, key kinetic parameters can be determined.

A typical approach involves:

Preparing a solution of the purified (Z)-isomer.

Incubating the solution at a specific temperature (e.g., 25°C, 40°C, 60°C).

Analyzing samples at regular time intervals by a validated stability-indicating HPLC method to determine the ratio of (Z)- to (E)-isomers.

Plotting the concentration of the (Z)-isomer versus time to determine the rate constant (k) of the isomerization reaction.

The data can be fitted to a kinetic model, which is often first-order for such unimolecular isomerization processes. researchgate.net The activation energy (Ea) for the isomerization can be calculated by determining the rate constants at several different temperatures and applying the Arrhenius equation. This information is vital for defining appropriate storage conditions and shelf-life for Terbinafine drug products, as the formation of the (Z)-isomer is a potential degradation pathway. humanjournals.com For instance, studies on other pharmaceutical isomers have shown that conversion can become significant at temperatures above 25 °C. nih.gov

Molecular Mechanisms of Action and Target Interactions of Isoterbinafine, Z Non Clinical

Inhibition of Fungal Squalene (B77637) Epoxidase (Squalene Monooxygenase) by Isoterbinafine, (Z)-

The primary molecular target for allylamine (B125299) antifungals is the enzyme squalene epoxidase (also known as squalene monooxygenase) scbt.comnih.gov. This enzyme is a critical component in the fungal ergosterol (B1671047) biosynthesis pathway scbt.com. Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the formation of ergosterol scbt.com.

While direct inhibitory data for Isoterbinafine, (Z)- is not extensively documented, the mechanism is understood through its active isomer, Terbinafine (B446). Terbinafine acts as a potent, non-competitive inhibitor of fungal squalene epoxidase nih.govnih.gov. This non-competitive inhibition means that the drug does not bind to the same active site as the substrate (squalene) but to a different site on the enzyme. This binding alters the enzyme's conformation, preventing it from effectively catalyzing the epoxidation of squalene nih.gov. The high specificity and potency of Terbinafine for the fungal enzyme, as opposed to the mammalian equivalent, contributes to its therapeutic index nih.gov. For instance, Terbinafine inhibits squalene epoxidase from Candida with a high potency (Ki = 30 nM), whereas much higher concentrations are needed to inhibit the rat liver enzyme (Ki = 77 µM) nih.gov.

Impact of Isoterbinafine, (Z)- on Ergosterol Biosynthesis Pathway in Fungi

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins mdpi.comnih.gov. The ergosterol biosynthesis pathway is a frequent target for antifungal drugs mdpi.commdpi.com.

The inhibition of squalene epoxidase by allylamines like Terbinafine directly disrupts the ergosterol biosynthesis pathway at an early stage mdpi.comjustia.com. By blocking the conversion of squalene to 2,3-oxidosqualene, the pathway is halted, leading to a deficiency in ergosterol nih.gov. This depletion of ergosterol compromises the structural and functional integrity of the fungal cell membrane scbt.com. Although specific studies on Isoterbinafine, (Z)- are lacking, its structural similarity to Terbinafine suggests that any activity it possesses would likely stem from the same mechanism, albeit with significantly lower efficacy as noted by its classification as a low-activity isomer google.com.

Cellular Consequences of Squalene Accumulation Induced by Isoterbinafine, (Z)-

A direct consequence of inhibiting squalene epoxidase is the intracellular accumulation of the substrate, squalene scbt.comnih.gov. This buildup is a key element of the fungicidal action of allylamine antifungals nih.gov. High concentrations of squalene are toxic to the fungal cell. The accumulation of this lipid is believed to interfere with fungal membrane function and cell wall synthesis nih.gov. The increased intracellular squalene leads to changes in membrane permeability and is associated with the formation of vesicles that can disrupt cellular organization and ultimately lead to cell death nih.gov. This dual effect of ergosterol depletion (fungistatic) and squalene accumulation (fungicidal) makes allylamines highly effective against many dermatophytes nih.gov.

Comparative Analysis of Isoterbinafine, (Z)- with Other Allylamine Antifungals at the Molecular Level

The allylamine class of antifungals includes agents like Terbinafine and Naftifine (B1207962) wikipedia.org. They share the same core mechanism of action: the inhibition of squalene epoxidase google.com. The key difference between these molecules often lies in their chemical structure, which can influence their potency, spectrum of activity, and pharmacokinetic properties.

Terbinafine, the (E)-isomer, is known for its potent and broad-spectrum antifungal activity nih.gov. Isoterbinafine, (Z)-, as a geometric isomer, has the same chemical components but a different spatial arrangement around the double bond google.com. This difference in stereochemistry is critical for its interaction with the target enzyme. The (E)-configuration of Terbinafine allows for an optimal fit into the binding site of squalene epoxidase, leading to potent inhibition nih.gov. The (Z)-configuration is sterically less favorable, resulting in a much weaker interaction with the enzyme and consequently, lower biological activity google.com. This highlights the high degree of stereospecificity required for the potent inhibition of fungal squalene epoxidase.

| Compound | Isomer Configuration | Primary Target | Reported Activity Level | Reference |

|---|---|---|---|---|

| Terbinafine | (E)-isomer | Squalene Epoxidase | High | nih.govnih.gov |

| Isoterbinafine, (Z)- | (Z)-isomer | Squalene Epoxidase | Low | google.com |

| Naftifine | Not applicable (no E/Z isomerism at the allylamine group) | Squalene Epoxidase | High | wikipedia.org |

Investigation of Alternative or Off-Target Molecular Interactions of Isoterbinafine, (Z)- (In Vitro/In Silico)

Off-target interactions refer to a molecule binding to proteins other than its primary therapeutic target, which can lead to unexpected effects biotech-asia.org. The investigation of such interactions is a crucial part of drug safety assessment, often employing in vitro and in silico (computational) methods wikipedia.orgnih.gov.

For Isoterbinafine, (Z)-, there is a lack of specific studies investigating its off-target profile. However, the active isomer, Terbinafine, is known to be a highly specific inhibitor of fungal squalene epoxidase with significantly less effect on the mammalian counterpart nih.gov. An important characteristic of squalene epoxidase is that it is not a cytochrome P-450 (CYP450) type enzyme, which reduces the likelihood of interactions with the many drugs metabolized by the CYP450 system nih.gov.

In silico modeling approaches are increasingly used to predict potential off-target interactions for small molecules biotech-asia.orgnih.gov. Such computational analyses could theoretically be applied to Isoterbinafine, (Z)- to predict its binding affinity for a wide range of human proteins. This would involve docking the molecule into the structures of various potential off-targets and calculating the binding energy nih.gov. However, without experimental validation, these predictions remain theoretical. Given its low primary activity, extensive investigation into the off-target effects of the (Z)-isomer has not been a research priority.

Structure Activity Relationship Sar Studies of Isoterbinafine, Z and Its Analogs

Identification of Key Pharmacophoric Features for Biological Activity of Isoterbinafine, (Z)-

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. arxiv.orgnih.govfiveable.menih.gov For allylamine (B125299) antifungals like Isoterbinafine, the biological target is squalene (B77637) epoxidase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. mdpi.comscbt.com The inhibition of this enzyme leads to the accumulation of squalene and a deficiency in ergosterol, which disrupts fungal cell membrane integrity and results in cell death. mdpi.com

The key pharmacophoric features, based on studies of the closely related (E)-isomer, terbinafine (B446), are understood to be:

A Tertiary Amine Group: This group is crucial for forming key interactions within the active site of squalene epoxidase. It is proposed to form a hydrogen bond with the hydroxyl group of a tyrosine residue (Tyr90 in S. cerevisiae), anchoring the molecule in the binding pocket. nih.gov

A Naphthalene (B1677914) Ring: This large, lipophilic moiety engages in hydrophobic interactions with nonpolar residues in the enzyme's active site. nih.gov This interaction contributes significantly to the binding affinity.

A tert-Butyl Group: This bulky group also participates in lipophilic interactions, fitting into a hydrophobic pocket within the enzyme and further stabilizing the drug-enzyme complex. nih.gov

These features collectively ensure the optimal orientation and binding of the inhibitor to squalene epoxidase, blocking the natural substrate from accessing the active site. nih.gov

Impact of Stereochemistry on Biological Activity: Comparison of (E) and (Z) Isomers

Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. solubilityofthings.com Geometric isomerism around a carbon-carbon double bond, designated as (E) and (Z), is a form of stereoisomerism that can profoundly affect a molecule's biological activity. solubilityofthings.comstudymind.co.uk The (Z) configuration (from the German zusammen, meaning "together") indicates that the highest-priority substituent groups on each carbon of the double bond are on the same side. pressbooks.pubyoutube.com The (E) configuration (entgegen, meaning "opposite") indicates they are on opposite sides. pressbooks.pubyoutube.com

Synthetic Modifications and Their Influence on the Biological Activity of Isoterbinafine Analogs

The systematic modification of a lead compound's structure is a fundamental strategy in medicinal chemistry to improve potency and selectivity. nih.govnih.gov Based on the key pharmacophoric features of Isoterbinafine, modifications to different parts of the molecule would have predictable effects on its ability to inhibit squalene epoxidase. The influence of these changes helps to refine the SAR model. researchgate.netnih.govmdpi.com

Key areas for synthetic modification include:

The Naphthalene Ring: Introducing substituents (e.g., halogens, alkyl, or alkoxy groups) on the naphthalene ring can alter its electronic properties and lipophilicity. For instance, electron-withdrawing groups might influence interactions, while bulky substituents could create steric hindrance, potentially reducing activity.

The Tertiary Amine: Replacing the N-methyl group with larger alkyl groups could affect the hydrogen bonding capability and fit within the active site.

The tert-Butyl Group: Altering the size of this lipophilic group could impact how well the analog fits into the hydrophobic pocket of the enzyme.

The following interactive table outlines hypothetical modifications to the Isoterbinafine, (Z)- scaffold and their predicted impact on biological activity.

| Modification Site | Modification | Predicted Effect on Activity | Rationale |

| Naphthalene Ring | Add 6-methoxy group | Decrease | Increased polarity may weaken hydrophobic interactions. |

| Naphthalene Ring | Replace with Phenyl group | Significant Decrease | Reduced hydrophobic surface area for binding. |

| Tertiary Amine | Replace N-CH₃ with N-C₂H₅ | Decrease | Potential steric clash near the hydrogen-bonding site. |

| tert-Butyl Acetylene | Replace with Phenyl Acetylene | Decrease | Altered size and shape may not fit the hydrophobic pocket. |

| tert-Butyl Acetylene | Replace with smaller isopropyl | Decrease | Reduced van der Waals interactions in the hydrophobic pocket. |

These predictions are based on the established importance of hydrophobic and specific hydrogen bonding interactions for the binding of allylamine drugs to squalene epoxidase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoterbinafine, (Z)- Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. researchgate.netchemmethod.comijpsr.com This approach allows for the prediction of the activity of new, unsynthesized analogs. nih.govj-morphology.com

For a series of Isoterbinafine, (Z)- derivatives, a QSAR study would involve:

Data Set Generation: Synthesizing a series of analogs with systematic variations.

Biological Testing: Measuring the antifungal activity (e.g., IC₅₀, the concentration required to inhibit 50% of enzyme activity) for each analog. The IC₅₀ values are typically converted to a logarithmic scale (pIC₅₀).

Descriptor Calculation: Computing various physicochemical parameters (descriptors) for each molecule, such as lipophilicity (LogP), molar refractivity (MR), and electronic parameters (e.g., Hammett constants). j-morphology.comnih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to generate an equation that correlates the descriptors with biological activity. chemmethod.com

A hypothetical QSAR equation for a series of (Z)-Isoterbinafine derivatives might look like this: pIC₅₀ = k₁ * LogP - k₂ * (MR)² + k₃ * σ + C

Where:

pIC₅₀ is the biological activity.

LogP represents the lipophilicity of the molecule.

MR represents the steric bulk.

σ (Sigma) is an electronic parameter.

k₁, k₂, k₃, and C are constants determined by the regression analysis.

This equation would quantitatively show that activity increases with lipophilicity (positive k₁ coefficient) but decreases with excessive steric bulk (negative k₂ coefficient). Such models provide valuable guidance for designing more potent inhibitors. j-morphology.comnih.gov

The table below presents a hypothetical dataset for a QSAR study on (Z)-Isoterbinafine analogs.

| Analog | Substituent (R) | LogP | Molar Refractivity (MR) | pIC₅₀ (Experimental) |

| 1 | H | 5.5 | 100 | 5.0 |

| 2 | 6-Cl | 6.2 | 105 | 5.4 |

| 3 | 6-OH | 5.0 | 101 | 4.6 |

| 4 | 6-CH₃ | 6.0 | 105 | 5.3 |

| 5 | 7-F | 5.6 | 101 | 5.1 |

In Silico Approaches for SAR Exploration of Isoterbinafine, (Z)- (e.g., Molecular Docking)

In silico (computational) techniques like molecular docking are powerful tools for exploring SAR at the molecular level. researchgate.netnih.govnih.govscielo.br Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction. mdpi.comekb.eg

The process for docking Isoterbinafine, (Z)- to squalene epoxidase would involve:

Target Preparation: Obtaining or modeling the 3D structure of the fungal squalene epoxidase enzyme. nih.gov

Ligand Preparation: Building the 3D structure of Isoterbinafine, (Z)- and defining its correct stereochemistry.

Docking Simulation: Using software to place the ligand into the defined active site of the enzyme and calculate the most stable binding poses. The software generates a docking score, which reflects the predicted binding affinity. nih.govresearchgate.net

Docking studies of the (E)-isomer (terbinafine) have revealed critical interactions, including a hydrogen bond between the amine nitrogen and the Tyr90 residue, and extensive hydrophobic interactions between the naphthalene/tert-butyl groups and the protein. nih.gov By docking the (Z)-isomer, one could directly visualize how its altered shape affects these interactions. It is anticipated that the (Z)-geometry would result in a higher (less favorable) docking score compared to the (E)-isomer, indicating weaker binding. This result would provide a molecular-level explanation for its lower biological activity.

Furthermore, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-protein complex over time, adding another layer of validation to the docking results. mdpi.comnih.gov These computational approaches are invaluable for rationalizing observed SAR and guiding the design of new analogs. nih.gov

Preclinical Biological Activity and Pharmacological Research of Isoterbinafine, Z Non Clinical Models

In Vitro Antifungal Efficacy Against Pathogenic Fungi

No specific studies detailing the in vitro antifungal efficacy of Isoterbinafine, (Z)- against pathogenic fungi were identified. Research in this area has been exclusively focused on the (E)-isomer, Terbinafine (B446).

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination

A thorough search of scientific databases and literature revealed no published data on the Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) values for Isoterbinafine, (Z)- against any pathogenic fungi. Standard antifungal susceptibility testing appears to have been performed only for Terbinafine. vulcanchem.comconicet.gov.archemsrc.com

Interactive Data Table: MIC and MFC for Isoterbinafine, (Z)- No data available for display.

Inhibition of Fungal Growth Kinetics and Biofilm Formation by Isoterbinafine, (Z)-

There is no available scientific literature or data regarding the effect of Isoterbinafine, (Z)- on the growth kinetics of pathogenic fungi. nih.govmdpi.comnih.gov Similarly, no studies have been published that investigate the potential of Isoterbinafine, (Z)- to inhibit biofilm formation. nih.govwikipedia.orgnih.govdickwhitereferrals.commdpi.comfrontiersin.orggoogle.com

Cellular Assays for Mechanism Confirmation (e.g., Ergosterol (B1671047) Depletion)

The mechanism of action for the allylamine (B125299) class of antifungals, to which Terbinafine belongs, involves the inhibition of squalene (B77637) epoxidase, leading to a deficiency in ergosterol and an accumulation of squalene within the fungal cell. synzeal.comekb.egdrugbank.commdpi.comnih.govnih.gov However, no cellular assays have been published that specifically confirm or quantify this activity for Isoterbinafine, (Z)-. It remains unconfirmed whether the (Z)-isomer retains any significant inhibitory effect on ergosterol biosynthesis.

In Vivo Studies in Preclinical Animal Models (Non-Clinical Efficacy and Pharmacodynamics)

No in vivo studies in preclinical animal models have been published for Isoterbinafine, (Z)-. The non-clinical efficacy and pharmacodynamics of allylamine antifungals have been established using the active (E)-isomer, Terbinafine. nih.govpharmaffiliates.compharmaffiliates.comfda.govnih.govmdpi.comfrontiersin.orgfrontiersin.orgnih.gov

Selection and Characterization of Relevant Animal Models for Isoterbinafine, (Z)- Research

As no in vivo research has been conducted on Isoterbinafine, (Z)-, there are no selected or characterized animal models specifically for this compound. Research on Terbinafine has utilized various models, including guinea pig models of dermatophytosis, to establish efficacy. mdpi.com

Pharmacodynamic Endpoints and Biomarker Development in Preclinical Models

In the absence of any preclinical studies for Isoterbinafine, (Z)-, no pharmacodynamic endpoints or biomarkers have been developed or evaluated for this specific compound. For antifungal drug development in general, pharmacodynamic endpoints often include fungal burden reduction in target tissues and survival rates in models of systemic infection. pharmaffiliates.comd-nb.infomdpi.com

Dose-Response Relationships in Non-Clinical Model Systems for Isoterbinafine, (Z)-

The establishment of a clear dose-response relationship is a foundational step in preclinical drug development, providing critical data on the efficacy and potential toxicity of a compound. altasciences.com For Isoterbinafine, (Z)-, a geometric isomer of the antifungal agent Terbinafine, understanding its activity at various concentrations is essential. In non-clinical models, dose-response studies are designed to determine the minimum effective dose (MED) and the maximum tolerated dose (MTD), which in turn guide the selection of appropriate doses for further toxicological and efficacy studies. altasciences.com

The process typically involves administering multiple, escalating dose levels of Isoterbinafine, (Z)- to appropriate animal models, such as rodents (rats, mice) and non-rodents. altasciences.com The selection of starting doses is often informed by prior in vitro data or findings from studies on structurally similar compounds. altasciences.com Researchers then systematically increase the dosage until a significant therapeutic effect or toxicity is observed. altasciences.com This systematic approach allows for the characterization of the compound's pharmacological profile across a range of exposures. altasciences.comppd.com

The evaluation of the dose-response relationship relies on monitoring specific endpoints, which can include pharmacodynamic (PD) markers, biomarkers of efficacy, and clinical observations of toxicity. altasciences.comnih.gov For an antifungal agent like Isoterbinafine, (Z)-, efficacy endpoints in animal models of fungal infections might include the reduction in fungal burden in tissues or survival rates. Toxicological assessments would involve monitoring for adverse clinical signs, changes in body weight, food consumption, and detailed pathological examinations, including hematology and serum chemistry. altasciences.com

The data generated from these studies are used to construct dose-response curves, which graphically represent the relationship between the dose of Isoterbinafine, (Z)- and the observed effect. mdpi.comnih.gov These curves are essential for identifying the therapeutic window of the compound and for informing the design of subsequent preclinical and, eventually, clinical trials. nih.govgu.se The goal is to identify a dose range that maximizes the desired pharmacological effect while minimizing adverse outcomes. altasciences.comppd.com

Pharmacokinetics (PK) and Bioavailability of Isoterbinafine, (Z)- (Non-Clinical)

The preclinical evaluation of a drug candidate's pharmacokinetic (PK) profile is a critical component of the drug development process. nih.gov It describes how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound, providing essential information for predicting its behavior in humans. ppd.comveedalifesciences.com For Isoterbinafine, (Z)-, understanding its PK and bioavailability in non-clinical models is fundamental to its potential development as a therapeutic agent.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Preclinical ADME studies for Isoterbinafine, (Z)- would be conducted in various animal species, typically including both rodents (e.g., rats) and non-rodents (e.g., dogs), to understand its disposition. nih.gov These studies are crucial for bridging the gap between preclinical findings and potential clinical outcomes. veedalifesciences.com

Absorption: Following administration (e.g., oral or intravenous), the rate and extent to which Isoterbinafine, (Z)- enters the systemic circulation are determined. Factors such as its physicochemical properties (e.g., lipophilicity, solubility) and its interaction with biological membranes influence its absorption. nih.gov

Distribution: Once absorbed, Isoterbinafine, (Z)- would distribute into various tissues and organs. Studies would assess the extent of its distribution, including its binding to plasma proteins. drugbank.com For an antifungal, distribution to the site of infection is particularly important.

Metabolism: The biotransformation of Isoterbinafine, (Z)- is a key determinant of its efficacy and potential for drug-drug interactions. nih.gov The liver is the primary site of drug metabolism, where enzymes, primarily from the cytochrome P450 (CYP) superfamily, modify the drug's structure. dynamed.comnih.gov Identifying the major metabolites and the specific CYP enzymes involved is a primary goal. nih.gov

Excretion: This phase determines how the parent drug and its metabolites are eliminated from the body, typically via urine or feces. The rate of excretion influences the drug's half-life and dosing frequency.

In Vitro/Ex Vivo Bioavailability Assessment Methods (e.g., Caco-2 Cell Culture, Gut-on-a-Chip Systems)

To complement in vivo studies and to screen compounds earlier in the drug discovery process, various in vitro and ex vivo models are employed to assess bioavailability. nih.gov

Caco-2 Cell Culture: This is a widely used in vitro model that utilizes a human colon adenocarcinoma cell line. nih.gov When cultured, these cells differentiate to form a monolayer that mimics the intestinal epithelium. nih.gov The permeability of a drug across the Caco-2 monolayer can provide an indication of its potential for oral absorption in humans. nih.gov This model is valuable for predicting the intestinal transport of compounds and identifying potential substrates for efflux transporters. nih.govnih.gov

Gut-on-a-Chip Systems: These are more advanced microphysiological systems that aim to better recapitulate the complex environment of the human gut. international-biopharma.com They often incorporate microfluidics to simulate blood flow and can include multiple cell types to create a more physiologically relevant model. international-biopharma.com These systems hold promise for improving the prediction of human bioavailability compared to traditional in vitro models. international-biopharma.com

Metabolic Pathways and Enzyme Interactions (e.g., Cytochrome P450)

Understanding the metabolic pathways of Isoterbinafine, (Z)- is crucial for predicting its clearance, potential for drug-drug interactions, and inter-individual variability in response. dynamed.comnih.gov The cytochrome P450 (CYP) enzyme system, primarily located in the liver, is responsible for the metabolism of a vast number of drugs. dynamed.comnih.gov

In vitro studies using human liver microsomes, S9 fractions, or recombinant human CYP enzymes are conducted to identify the specific CYPs involved in the metabolism of Isoterbinafine, (Z)-. nih.gov These studies can pinpoint the major metabolic pathways, such as hydroxylation, demethylation, or dealkylation. dynamed.com For instance, Terbinafine, the related compound, is known to be metabolized by several CYP isoforms, including CYP2C9, CYP1A2, and CYP3A4. drugbank.com It is plausible that Isoterbinafine, (Z)- would also be a substrate for multiple CYP enzymes.

Identifying whether Isoterbinafine, (Z)- is an inhibitor or an inducer of specific CYP enzymes is also critical. dynamed.com Inhibition of a CYP enzyme can lead to increased concentrations of co-administered drugs that are substrates of that enzyme, potentially causing toxicity. Conversely, induction can increase the metabolism of other drugs, reducing their efficacy. dynamed.com

Table 2: Major Human Cytochrome P450 Enzymes in Drug Metabolism

| Enzyme Family | Key Isoforms | Percentage of Clinical Drug Metabolism |

| CYP1 | CYP1A2 | ~15% |

| CYP2 | CYP2C9, CYP2C19, CYP2D6 | ~40% |

| CYP3 | CYP3A4, CYP3A5 | ~45% |

Data represents general contributions of CYP families to drug metabolism. nih.gov

Pharmacokinetic Modeling and Simulation of Isoterbinafine, (Z)- (In Silico)

In silico methods, particularly physiologically based pharmacokinetic (PBPK) modeling, are increasingly used to simulate and predict the PK behavior of drugs. mdpi.comjournal-dtt.org PBPK models integrate a drug's physicochemical properties with physiological and anatomical data from preclinical species and humans. mdpi.com

For Isoterbinafine, (Z)-, a PBPK model would be developed and validated using the in vitro ADME data and the in vivo PK data from animal studies. nih.gov Once validated in preclinical species, the model can be scaled to predict the human PK profile by incorporating human-specific physiological parameters. nih.govdovepress.com This allows for the simulation of plasma concentration-time profiles in virtual human populations, prediction of the impact of intrinsic (e.g., age, genetics) and extrinsic (e.g., drug-drug interactions) factors on PK, and can aid in the selection of first-in-human doses. mdpi.comnih.govfrontiersin.org

Molecular Mechanisms of Resistance to Isoterbinafine, Z

Intrinsic Resistance Mechanisms in Fungal Pathogens Relevant to Allylamines

Intrinsic resistance refers to the inherent ability of a fungus to resist the action of an antifungal agent, even without prior exposure to the drug. idse.net This can be due to a variety of factors inherent to the fungal species.

For allylamines, which target the enzyme squalene (B77637) epoxidase in the ergosterol (B1671047) biosynthesis pathway, intrinsic resistance is less common than acquired resistance. However, some fungal species may naturally possess a squalene epoxidase enzyme that has a lower affinity for allylamine (B125299) drugs. Additionally, some fungi may have a reduced dependency on the specific ergosterol pathway targeted by these drugs, utilizing alternative pathways for maintaining cell membrane integrity. The absence of an energy-dependent transport system for the uptake of the antifungal agent can also contribute to intrinsic resistance. reviberoammicol.com

Examples of intrinsic resistance in the broader context of antifungal agents include the resistance of Candida krusei to fluconazole (B54011) and Cryptococcus species to echinocandins. idse.net While specific data on intrinsic resistance to Isoterbinafine, (Z)- is limited, the general principles of intrinsic resistance in fungi are applicable.

Acquired Resistance Mechanisms to Isoterbinafine, (Z)- (e.g., Target Site Mutations, Efflux Pump Overexpression)

Acquired resistance develops in a fungal population that was initially susceptible to an antifungal agent, typically following exposure to the drug. idse.net This is a more common and clinically significant issue for allylamines. The primary mechanisms of acquired resistance to allylamines like terbinafine (B446), and by extension Isoterbinafine, (Z)-, involve modifications to the drug's target and increased drug efflux. dermnetnz.org

Target Site Mutations: The most frequently reported mechanism of acquired resistance to allylamines is the alteration of the target enzyme, squalene epoxidase, which is encoded by the SQLE (or ERG1) gene. researchgate.netnih.gov Single-nucleotide variations (SNVs) in this gene can lead to amino acid substitutions in the enzyme, reducing its binding affinity for the allylamine drug. researchgate.netnih.gov This decreased affinity means that a much higher concentration of the drug is required to inhibit the enzyme, rendering the standard dosage ineffective. geneticsmr.org This "on-target" resistance is a common strategy for pathogens to evade drug action. mdpi.com

Several specific mutations in the SQLE gene have been linked to terbinafine resistance in dermatophytes, such as Trichophyton species. These mutations, including Leu393Phe, Leu393Ser, and Phe397Leu, are frequently found in clinical isolates with high minimum inhibitory concentrations (MICs) to terbinafine. researchgate.netnih.gov

Efflux Pump Overexpression: Another significant mechanism of acquired resistance is the overexpression of drug efflux pumps. geneticsmr.orgmdpi.com These are transport proteins located in the fungal cell membrane that actively pump antifungal agents out of the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. geneticsmr.orgmdpi.com

Fungi can possess various types of efflux pumps, with the ATP-binding cassette (ABC) superfamily and the Major Facilitator Superfamily (MFS) being prominently involved in antifungal resistance. researchgate.netnih.gov The upregulation of genes encoding these pumps can be triggered by exposure to the antifungal drug. researchgate.netnih.gov For instance, in some Trichophyton strains, challenging them with terbinafine has been shown to increase the expression of efflux pumps like PDR1. researchgate.net The overexpression of these pumps can contribute to resistance against multiple classes of antifungal drugs, not just allylamines. nih.gov

Table 1: Key Acquired Resistance Mechanisms to Allylamines

| Mechanism | Description | Key Genes/Proteins Involved |

|---|---|---|

| Target Site Mutations | Alterations in the amino acid sequence of the drug's target enzyme, reducing drug binding affinity. researchgate.netnih.govgeneticsmr.org | Squalene Epoxidase (SQLE/ERG1) researchgate.netnih.gov |

| Efflux Pump Overexpression | Increased production of membrane pumps that actively remove the antifungal drug from the cell. researchgate.netnih.govgeneticsmr.orgmdpi.com | ABC superfamily (e.g., PDR1, MDR2, MDR3, MDR4), MFS superfamily (e.g., MFS1) researchgate.netnih.gov |

Cross-Resistance Patterns of Isoterbinafine, (Z)- with Other Antifungal Agents

Cross-resistance occurs when a fungal strain develops resistance to one antifungal agent and, as a result, also exhibits resistance to other, often structurally related, drugs. egms.de This is a significant concern in clinical practice as it can limit treatment options.

Due to their shared mechanism of action, fungi that have acquired resistance to one allylamine, such as terbinafine, through target site mutations in the SQLE gene are often cross-resistant to other allylamines, including butenafine (B35027) and naftifine (B1207962). dermnetnz.org It is highly probable that this cross-resistance extends to Isoterbinafine, (Z)- as well.

Furthermore, the overexpression of multidrug efflux pumps can lead to broader cross-resistance patterns. These pumps are often capable of extruding a wide range of structurally diverse compounds. nih.gov Therefore, a fungal strain that has developed resistance to an allylamine via efflux pump overexpression may also show reduced susceptibility to other classes of antifungals, such as azoles (e.g., itraconazole, fluconazole). researchgate.netnih.gov Some species of dermatophytes have demonstrated alarming resistance to both allylamine and triazole drugs. dermnetnz.org There have also been reports of cross-resistance between azoles and other antifungal classes like echinocandins, which can be caused by common resistance mechanisms such as the overexpression of efflux pumps. egms.de

Conversely, some resistance mechanisms are highly specific. For example, resistance to polyenes, which target ergosterol directly, is typically not associated with cross-resistance to allylamines or azoles, as the mechanism of action is distinct. seq.es

Table 2: Potential Cross-Resistance Scenarios for Isoterbinafine, (Z)-

| Resistance Mechanism in Fungus | Potentially Cross-Resistant Antifungal Classes |

|---|---|

| SQLE Gene Mutation | Other Allylamines (e.g., Terbinafine, Butenafine, Naftifine) dermnetnz.org |

| Efflux Pump Overexpression | Azoles (e.g., Itraconazole, Fluconazole), potentially other classes researchgate.netnih.gov |

Development of Molecular Diagnostic Tools for Resistance Detection

The rise of antifungal resistance necessitates the development of rapid and accurate diagnostic tools to identify resistant strains and guide appropriate therapy. Traditional culture-based antifungal susceptibility testing (AFST) can be time-consuming. researchgate.net Molecular diagnostics offer a promising alternative by directly detecting the genetic markers of resistance. clinicsearchonline.orgmdpi.com

Polymerase Chain Reaction (PCR): PCR-based methods are a cornerstone of modern molecular diagnostics. clinicsearchonline.orgmdpi.com These techniques can be designed to specifically amplify and detect the known mutations in the SQLE gene that confer resistance to allylamines. nih.gov Quantitative PCR (qPCR) can also be used to measure the expression levels of efflux pump genes, providing an indication of resistance due to overexpression. nih.gov The high sensitivity and specificity of PCR allow for the rapid detection of resistance markers from clinical samples, often without the need for lengthy fungal culture. nih.govclinicallab.com

DNA Sequencing: Next-Generation Sequencing (NGS) offers a comprehensive approach to identifying resistance mechanisms. clinicsearchonline.orgmdpi.com By sequencing the entire genome or specific target genes of a fungal isolate, NGS can identify not only known resistance mutations but also novel genetic changes that may contribute to resistance. clinicsearchonline.orgmdpi.com This is particularly valuable for surveillance and for understanding the evolution of resistance.

Other Molecular Techniques: Other innovative molecular tools are also being explored. These include gene chip technologies, which can simultaneously test for a large number of resistance genes, and CRISPR-based diagnostics that can precisely identify specific DNA or RNA sequences associated with resistance. clinicsearchonline.orgnih.gov

The development and implementation of these molecular diagnostic tools are crucial for effective antifungal stewardship, allowing clinicians to make informed treatment decisions and helping to curb the spread of resistant fungal pathogens. clinicallab.com

Theoretical and Computational Studies of Isoterbinafine, Z

Quantum Chemical Calculations of Electronic Structure and Reactivity of Isoterbinafine, (Z)-

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules like Isoterbinafine, (Z)-. These methods can provide insights into the molecule's stability, reactivity hotspots, and spectroscopic properties.

Detailed research findings from specific quantum chemical calculations on Isoterbinafine, (Z)- are not widely available in published literature. However, a typical computational study would involve geometry optimization to find the most stable three-dimensional structure of the molecule. Following optimization, various electronic properties can be calculated.

Key calculated electronic properties would include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions and chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution on individual atoms, hybridization, and the nature of chemical bonds (e.g., covalent vs. ionic character).

A hypothetical data table summarizing the kind of results expected from a DFT study on Isoterbinafine, (Z)- is presented below.

| Calculated Parameter | Hypothetical Value/Description | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 1.8 Debye | Measures the overall polarity of the molecule. |

| MEP - Red Region | Located on the nitrogen atom and alkyne group | Potential sites for electrophilic attack. |

| MEP - Blue Region | Located on the hydrogen atoms of the methyl groups | Potential sites for nucleophilic attack. |

These calculations would be fundamental in comparing the reactivity of Isoterbinafine, (Z)- with its active E-isomer, potentially explaining differences in their biological activity and metabolic pathways.

Molecular Dynamics Simulations of Isoterbinafine, (Z)- Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. In pharmacology, MD simulations are invaluable for investigating how a ligand, such as Isoterbinafine, (Z)-, interacts with its biological target. The primary target of Terbinafine (B446) is the enzyme squalene (B77637) epoxidase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. mdpi.comnih.gov

While specific MD simulation studies focusing on the (Z)-isomer are not prominent in the literature, such a study would be designed to understand why it exhibits lower biological activity compared to the (E)-isomer. google.com The simulation would involve placing the Isoterbinafine, (Z)- molecule in the binding site of a 3D model of squalene epoxidase and observing its behavior over a set period.

Key insights from MD simulations would include:

Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand within the binding pocket, one can assess the stability of the ligand-protein complex. Unstable binding, characterized by high RMSD values, is often associated with low inhibitory activity. nih.gov

Interaction Analysis: MD simulations can identify the specific amino acid residues in the binding site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).

Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity.

A hypothetical table summarizing the expected output from an MD simulation study comparing Isoterbinafine, (Z)- and Terbinafine (E-isomer) is shown below.

| Parameter | Isoterbinafine, (Z)- (Hypothetical) | Terbinafine (E-isomer) (from literature) | Interpretation |

| Average RMSD | 3.5 Å | 1.5 Å | Higher RMSD suggests less stable binding for the (Z)-isomer. |

| Key Interacting Residues | Phe120, Tyr289 | Tyr90, Leu291, Phe397, Pro430 | Different interaction patterns may explain activity differences. |

| Binding Free Energy (ΔG) | -7.5 kcal/mol | -10.2 kcal/mol | Lower binding free energy indicates weaker binding for the (Z)-isomer. |

Such simulations would be critical in visualizing and quantifying the molecular basis for the reduced antifungal activity of Isoterbinafine, (Z)-.

Predictive Modeling of Pharmacological Properties of Isoterbinafine, (Z)- (In Silico)

In silico predictive modeling encompasses a range of computational methods to predict the pharmacokinetic and toxicological properties of a compound. These models are widely used in drug discovery and for assessing the safety of impurities. For Isoterbinafine, (Z)-, in silico models can predict its ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, have been developed for Terbinafine analogues to understand the structural requirements for antifungal activity. researchgate.netnih.gov These studies often highlight the importance of steric properties and the conformation of the side chains. nih.gov

For an impurity like Isoterbinafine, (Z)-, computational toxicology assessment is particularly relevant. There is growing concern about the potential for drug impurities to be genotoxic. scirp.org In silico models can screen for structural alerts that are associated with mutagenicity or carcinogenicity.

A summary of predicted properties for Isoterbinafine, (Z)- from hypothetical in silico models is presented below.

| Property | Predicted Value/Outcome | Methodology | Implication |

| Aqueous Solubility | Low | ALOGPS | May have poor absorption from aqueous environments. |

| LogP (Lipophilicity) | High | ClogP | Indicates high lipophilicity, likely to partition into fatty tissues. |

| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Structure-based models | Potential for drug-drug interactions if systemic exposure occurs. |

| Genotoxicity | No structural alerts for mutagenicity | DEREK Nexus, Sarah Nexus | Low likelihood of being a genotoxic impurity based on structure. |

| hERG Inhibition | Low risk | In silico hERG models | Low risk of causing cardiac arrhythmia. |

These predictive models provide a valuable first pass assessment of the likely pharmacological and toxicological profile of Isoterbinafine, (Z)-, guiding further experimental testing if required.

Conformational Analysis and Stereochemical Impact on Binding of Isoterbinafine, (Z)-

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like Isoterbinafine, (Z)-, its three-dimensional shape is critical for its ability to fit into the binding site of its target enzyme. The stereochemistry of the double bond ((Z)- configuration) imposes significant constraints on the possible conformations compared to the (E)-isomer.

Conformational analysis of related allylamine (B125299) antifungals has shown that the preferred conformation is crucial for biological activity. conicet.gov.ar For Isoterbinafine, (Z)-, the geometry of the double bond forces the bulky tert-butyl group and the naphthylmethylamine portion of the molecule into a specific spatial relationship. This is different from the more linear arrangement in the (E)-isomer, Terbinafine.

Impact of Stereochemistry on Binding:

Steric Hindrance: The (Z) configuration may introduce steric clashes with amino acid residues in the active site of squalene epoxidase, preventing the molecule from adopting the optimal binding pose.

Altered Interaction Geometry: The positioning of key functional groups for interaction (like the nitrogen atom and the aromatic naphthalene (B1677914) ring) will be different in the (Z)-isomer, potentially weakening or preventing critical binding interactions.

Energy Penalty: Forcing the (Z)-isomer into a conformation that mimics the bound state of the (E)-isomer might be energetically unfavorable, leading to a lower binding affinity.

A table summarizing the conformational differences and their implications is provided below.

| Feature | Isoterbinafine, (Z)- | Terbinafine (E-isomer) | Impact on Binding |

| Overall Shape | Bent/Folded due to (Z)-double bond | More linear/extended | The bent shape of the (Z)-isomer may not fit well into the elongated binding pocket of the target. |

| Distance between tert-butyl and Naphthyl groups | Shorter | Longer | May alter the ability to simultaneously engage with distant hydrophobic pockets in the active site. |

| Rotational Freedom of Side Chain | More restricted | Less restricted | Reduced flexibility may prevent an induced fit to the enzyme's active site. |

Formulation Development Research for Non Clinical Studies of Isoterbinafine, Z

Pre-formulation Studies for Non-Clinical Use of Isoterbinafine, (Z)-

Pre-formulation studies are a critical first step in the development of a drug substance, providing essential information about its intrinsic properties. ijprdjournal.com These studies typically include the determination of physical and chemical characteristics such as solubility, pH stability, and physical form. ijprdjournal.comresearchgate.net This foundational data is used to guide the selection of appropriate excipients and manufacturing processes for a stable and effective dosage form. ijprdjournal.com Without specific pre-formulation data for Isoterbinafine, (Z)-, it is not possible to proceed with an evidence-based formulation strategy.

Stability-Indicating Method Development for Non-Clinical Formulations of Isoterbinafine, (Z)-

A stability-indicating analytical method is essential to ensure that the concentration of the active pharmaceutical ingredient (API) can be accurately measured over time, without interference from degradation products, impurities, or excipients. ijsdr.org The development and validation of such a method, typically using techniques like high-performance liquid chromatography (HPLC), involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products. scholarsresearchlibrary.comscirp.org There is no publicly available information on the development of a stability-indicating method specifically for Isoterbinafine, (Z)-.

Due to the absence of specific research and data on Isoterbinafine, (Z)-, the generation of a detailed and scientifically accurate article as per the requested outline is not feasible. Further research and publication of data on this specific compound are required before such a document can be produced.

Future Directions and Research Gaps for Isoterbinafine, Z

Exploration of Novel Molecular Targets for Isoterbinafine, (Z)- Analogs

The primary mechanism of action for the allylamine (B125299) class of antifungals, to which Terbinafine (B446) belongs, is the inhibition of squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. While this remains a critical target, the emergence of antifungal resistance necessitates the exploration of novel molecular targets. Future research into analogs of Isoterbinafine, (Z)- could expand to investigate interactions with other essential fungal cellular components.

Potential alternative targets for novel antifungal agents that could be explored for Isoterbinafine, (Z)- analogs include:

Cell Wall Integrity Pathways: Enzymes and regulatory proteins involved in the synthesis and maintenance of the fungal cell wall, such as glucan synthases and chitin synthases, represent attractive targets.

Virulence Factors: Targeting specific molecules that contribute to a fungus's ability to cause disease, such as adhesins or secreted enzymes, could offer a more targeted therapeutic approach.

Signal Transduction Pathways: Key signaling cascades that regulate fungal growth, development, and stress responses could be inhibited by novel analogs.

Identifying and validating these novel targets would be a crucial first step in expanding the potential therapeutic applications of Isoterbinafine, (Z)- based compounds.

Design of Next-Generation Analogs with Improved Preclinical Properties

The development of next-generation analogs of Isoterbinafine, (Z)- would focus on enhancing its pharmacological profile. Structure-activity relationship (SAR) studies are fundamental in guiding the rational design of new molecules with improved properties.

Table 1: Key Physicochemical and Pharmacokinetic Parameters for Optimization

| Parameter | Desired Improvement | Rationale |

| Solubility | Increased aqueous solubility | To improve formulation options and potentially bioavailability. |

| Metabolic Stability | Increased stability against metabolic enzymes | To prolong the half-life and reduce the potential for drug-drug interactions. |

| Permeability | Optimized cell membrane permeability | To enhance uptake into fungal cells and improve efficacy. |

| Selectivity | Higher selectivity for fungal vs. mammalian targets | To minimize off-target effects and potential toxicity. |

Systematic modifications to the Isoterbinafine, (Z)- scaffold, such as altering substituents on the naphthalene (B1677914) ring or modifying the allylamine side chain, could be explored to achieve these desired improvements.

Advanced Preclinical Models for Mechanistic Insights into Isoterbinafine, (Z)- Action

To gain a deeper understanding of the mechanism of action of Isoterbinafine, (Z)- and its potential analogs, advanced preclinical models are essential. These models can provide more physiologically relevant data compared to traditional in vitro assays.

Examples of advanced preclinical models include:

3D Spheroid Cultures of Fungal Cells: These models more closely mimic the microenvironment of a fungal infection in vivo, allowing for the study of drug penetration and efficacy in a more complex setting.

Organ-on-a-Chip Models: Microfluidic devices that simulate the architecture and function of human organs can be used to study the interaction of antifungal compounds with host tissues and predict potential toxicity.

In Vivo Imaging Models: Utilizing bioluminescent or fluorescently tagged fungal strains in animal models allows for real-time monitoring of infection progression and the effects of drug treatment.

Employing these advanced models would provide crucial insights into the pharmacodynamics of Isoterbinafine, (Z)- and its derivatives, aiding in the selection of the most promising candidates for further development.

Interdisciplinary Approaches in Antifungal Research Involving Isoterbinafine, (Z)-

Addressing the challenges of antifungal drug discovery requires a collaborative, interdisciplinary approach. The study of Isoterbinafine, (Z)- and its analogs would benefit from the integration of expertise from various scientific fields.

Table 2: Potential Interdisciplinary Collaborations

| Collaborating Field | Contribution to Isoterbinafine, (Z)- Research |